molecular formula C13H16O4 B5592457 2-Ethoxy-4-formylphenyl butanoate CAS No. 632299-38-8

2-Ethoxy-4-formylphenyl butanoate

Cat. No.: B5592457
CAS No.: 632299-38-8
M. Wt: 236.26 g/mol
InChI Key: DKLNBKQWFAIPCG-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl butanoate is an organic compound with the molecular formula C13H16O4. It is a derivative of phenyl butanoate, featuring an ethoxy group and a formyl group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl butanoate typically involves the esterification of 2-ethoxy-4-formylphenol with butanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formylphenyl butanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: 2-Ethoxy-4-carboxyphenyl butanoate.

    Reduction: 2-Ethoxy-4-hydroxyphenyl butanoate.

    Substitution: Various substituted phenyl butanoates depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-formylphenyl butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl butanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-formylphenyl butanoate
  • 2-Ethoxy-4-hydroxyphenyl butanoate
  • 2-Ethoxy-4-carboxyphenyl butanoate

Uniqueness

2-Ethoxy-4-formylphenyl butanoate is unique due to the presence of both an ethoxy group and a formyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications. Its structural features also influence its reactivity and interaction with biological targets, setting it apart from similar compounds.

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-5-13(15)17-11-7-6-10(9-14)8-12(11)16-4-2/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLNBKQWFAIPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=C(C=C(C=C1)C=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351908
Record name 2-ethoxy-4-formylphenyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632299-38-8
Record name 2-ethoxy-4-formylphenyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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